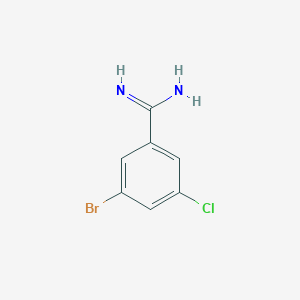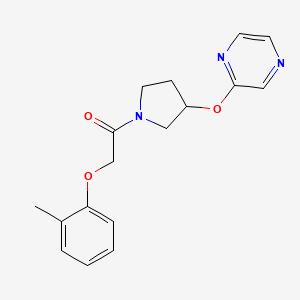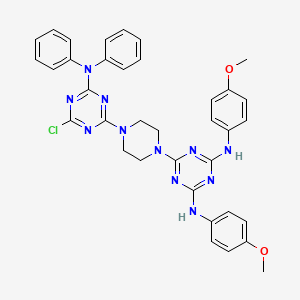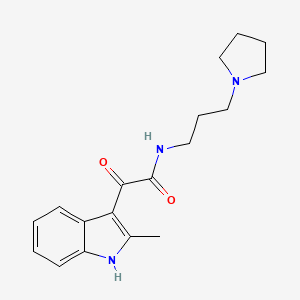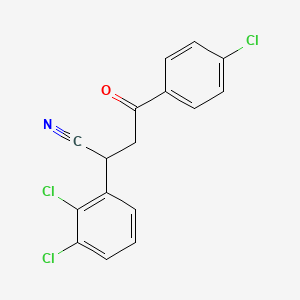
4-(4-Chlorophenyl)-2-(2,3-dichlorophenyl)-4-oxobutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-Chlorophenyl)-2-(2,3-dichlorophenyl)-4-oxobutanenitrile is a useful research compound. Its molecular formula is C16H10Cl3NO and its molecular weight is 338.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocycles :
- 4-Phenyl-3-oxobutanenitrile derivatives have been used in the synthesis of a variety of polyfunctionally substituted heterocycles, showcasing their versatility as starting materials for chemical synthesis (Khalik, 1997).
- 3-Oxobutanenitrile derivatives have been employed in the preparation of pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]-1,2,4-triazines, further emphasizing their importance in heterocyclic chemistry (Han et al., 2015).
Spectroscopic and Structural Characterization :
- DFT and TD-DFT/PCM calculations were used to determine the structural parameters of derivatives, contributing to our understanding of their molecular structure and spectroscopic characterization. This includes analyses like NLO and NBO, essential for understanding the molecular interactions and electronic properties of these compounds (Wazzan et al., 2016).
Biological Activity and Antimicrobial Studies :
- Some derivatives of 4-Phenyl-3-oxobutanenitrile have been synthesized and characterized for their biological activity, including their potential as biologically active scaffolds in medicinal chemistry (Sroor, 2019).
- Spectroscopic, structural, thermal, and antimicrobial studies of certain derivatives have shown significant activities against various microorganisms, indicating their potential in pharmaceutical applications (Sadeek et al., 2015).
Charge Transport and Optoelectronic Properties :
- The charge transport properties of hydroquinoline derivatives have been explored, indicating their potential in nonlinear optical materials and other electronic applications (Irfan et al., 2020).
Synthesis of Polyheterocyclic Compounds :
- Derivatives of 4-Phenyl-3-oxobutanenitrile have been utilized in the synthesis of novel polyheterocyclic compounds, which exhibit antifungal activity, highlighting their importance in the development of new antifungal agents (Ibrahim et al., 2008).
Photovoltaic and Photoelectrochemical Applications :
- The photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives have been studied for their applications in organic–inorganic photodiode fabrication, suggesting their use in solar energy conversion and other optoelectronic devices (Zeyada et al., 2016).
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-(2,3-dichlorophenyl)-4-oxobutanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl3NO/c17-12-6-4-10(5-7-12)15(21)8-11(9-20)13-2-1-3-14(18)16(13)19/h1-7,11H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEHTMAYPZWVAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(CC(=O)C2=CC=C(C=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B3001284.png)
![2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B3001288.png)
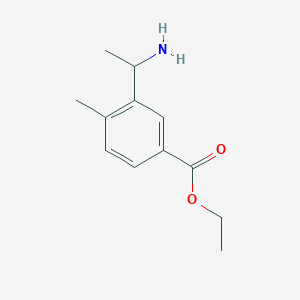
![4-[(2,4-dioxo-1,3-thiazolan-5-yl)methyl]-N-phenethylbenzenesulfonamide](/img/structure/B3001290.png)
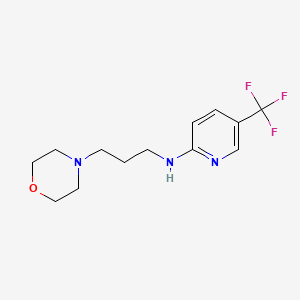


![3-(4-Fluorospiro[2H-indole-3,1'-cyclobutane]-1-carbonyl)benzenesulfonyl fluoride](/img/structure/B3001296.png)
